molecular formula C16H13ClO2 B5384425 (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)-2-propen-1-one CAS No. 16635-10-2

(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)-2-propen-1-one

Cat. No.: B5384425
CAS No.: 16635-10-2
M. Wt: 272.72 g/mol
InChI Key: RUEZDYKXSCQWCS-WEVVVXLNSA-N
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Description

(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)-2-propen-1-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-hydroxy-5-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or quinones, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent in various biological studies.

    Medicine: The compound’s therapeutic properties are being explored for the development of new drugs and treatments.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-1-(2-hydroxy-5-methylphenyl)-2-propen-1-one
  • (2E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-methylphenyl)-2-propen-1-one
  • (2E)-3-(4-methylphenyl)-1-(2-hydroxy-5-methylphenyl)-2-propen-1-one

Uniqueness

Compared to similar compounds, (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)-2-propen-1-one exhibits unique properties due to the presence of the chlorine atom on the aromatic ring. This substitution can influence the compound’s reactivity, biological activity, and overall stability, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-11-2-8-15(18)14(10-11)16(19)9-5-12-3-6-13(17)7-4-12/h2-10,18H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEZDYKXSCQWCS-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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